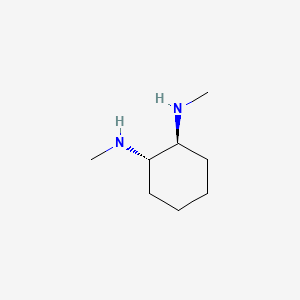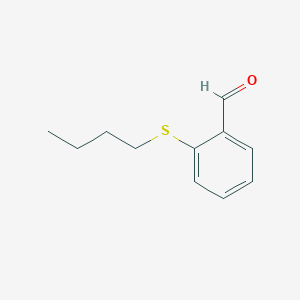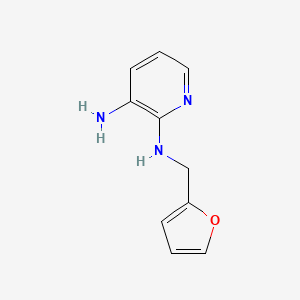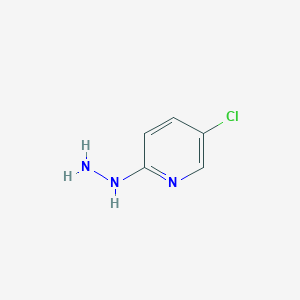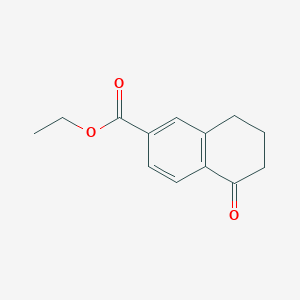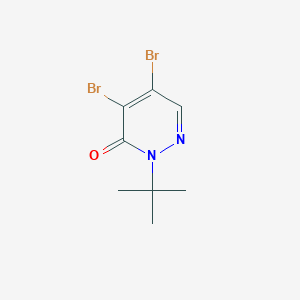
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Selective Cyclooxygenase Inhibitors
Pyridazinone compounds, including structures similar to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been identified as potent and selective COX-2 inhibitors. These inhibitors, such as ABT-963, have demonstrated high selectivity for COX-2 over COX-1, improved solubility, and potent anti-inflammatory properties in animal models. Their application in the treatment of pain and inflammation associated with arthritis showcases the therapeutic potential of pyridazinone derivatives in medicinal chemistry (Asif, 2016).
Environmental and Human Exposure to Synthetic Phenolic Antioxidants
Research has identified synthetic phenolic antioxidants (SPAs) that share structural similarities with 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. The presence and transformation of these compounds in the environment and their potential toxic effects on human health, including endocrine disruption and carcinogenicity, highlight the need for further investigation into the safety and environmental impact of similar compounds (Liu & Mabury, 2020).
Synthesis and Biological Activities of Pyridazinone Derivatives
Pyridazinone derivatives, including 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been the focus of extensive synthetic efforts due to their diverse biological activities. These compounds have shown promise in cardiovascular system applications among others. Synthesis methods typically involve the reaction of hydrazine derivatives with various starting materials, leading to a wide range of pyridazinone derivatives with potential therapeutic applications (Jakhmola et al., 2016).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinone derivatives, structurally related to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been identified as a versatile pharmacophore with a wide range of pharmacological activities. These activities include antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The significance of this scaffold in drug discovery highlights the potential for the development of novel therapeutic agents based on the pyridazinone core (Tan & Ozadali Sari, 2020).
Safety And Hazards
This would involve a discussion of any safety precautions that need to be taken when handling the compound, and any hazards associated with the compound, such as toxicity or flammability.
将来の方向性
This would involve a discussion of any potential future research directions involving the compound, such as potential applications or areas of study.
I hope this general information is helpful. For specific information on “4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone”, I would recommend consulting a chemical database or a chemistry professional. Please note that handling chemical substances should always be done in accordance with safety regulations and under the supervision of a trained professional.
特性
IUPAC Name |
4,5-dibromo-2-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYWGXQUPGWLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

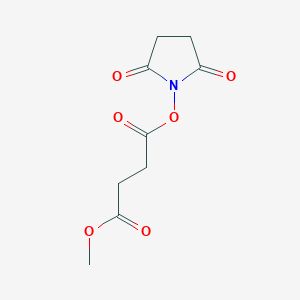

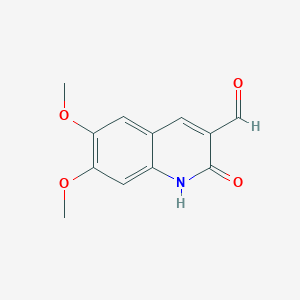
![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
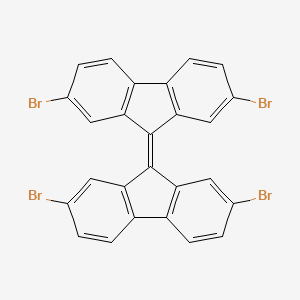
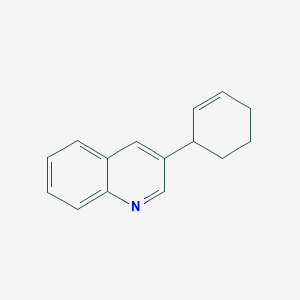
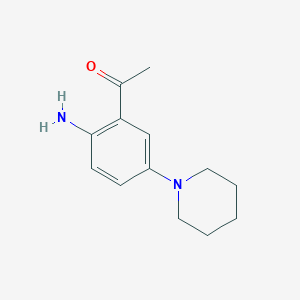
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)
